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# ZBH mymobility Platform: Technical Support Center for Researchers

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zimmer Biomet's mymobility platform in their clinical experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is the **ZBH** mymobility platform?

A1: The **ZBH** mymobility platform is a digital care management solution that utilizes patientworn sensors, often integrated with devices like the Apple Watch, to collect real-world data on a patient's activity and progress before and after orthopedic procedures.[1][2][3][4][5][6] For researchers, it offers a unique opportunity to gather objective, high-frequency data outside of a traditional clinical setting.

Q2: What type of data can be collected through the mymobility platform for research purposes?

A2: The platform is capable of collecting a wide range of quantitative and qualitative data. This includes mobility metrics, patient-reported outcomes (PROs), and engagement data. For a detailed breakdown of collectible data points, please refer to the "Quantitative Data Summary" table below.

Q3: Is the data from the mymobility platform validated for clinical research?



A3: Zimmer Biomet has conducted and is actively conducting clinical studies to validate the mymobility platform against traditional methods of assessing patient progress, such as goniometer-based range of motion measurements.[7] These studies aim to establish the platform as a reliable tool for remote data collection in clinical settings.[1][2][8][9][10]

Q4: How is patient data from the mymobility platform handled to ensure privacy and security in a research context?

A4: While specific details of Zimmer Biomet's data handling protocols are proprietary, it is standard for such platforms to employ end-to-end encryption for data transmission and store data in secure, compliant servers.[11] Researchers should ensure their study protocols and patient consent forms clearly outline how data will be de-identified and used for research purposes, in accordance with institutional review board (IRB) and other regulatory requirements.

# **Troubleshooting Guides Data Collection & Synchronization Issues**

Q: I am noticing gaps in the data for some of my study participants. What are the common causes and how can I troubleshoot this?

A: Data gaps can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:

- Patient Adherence and Device Usage:
  - Verify Patient Compliance: Confirm with the participant that they are consistently wearing the sensor (e.g., Apple Watch) as per the study protocol.
  - Battery Life: Check if the device's battery is being regularly charged. Devices with low battery may fail to collect and transmit data.[12]
  - Device Proximity: Ensure the patient's smartphone is within Bluetooth range of the wearable sensor for regular data synchronization.
- Application and Software Issues:



- App Version: Confirm the participant is using the latest version of the mymobility app.
   Outdated versions may have synchronization bugs.
- Phone's Operating System: Ensure the participant's smartphone operating system is upto-date, as this can affect app performance.[13][14]
- App Permissions: Verify that the mymobility app has the necessary permissions to access health and sensor data on the smartphone.[15]
- · Connectivity Problems:
  - Internet Connection: The mymobility app requires an internet connection (Wi-Fi or cellular)
     to upload data to the server. Advise participants to connect to Wi-Fi regularly.
  - Bluetooth Connectivity: Instruct participants to ensure Bluetooth is enabled on their smartphones and that the wearable is correctly paired.

## **Data Export and API Access Problems**

Q: I am having trouble exporting data for my research cohort. What should I do?

A: Data export issues can be frustrating. Here are some common troubleshooting steps:

- Check Your Export Parameters:
  - Date Range: Double-check that the selected date range for the data export is correct and that data exists for that period.
  - Participant Cohort: Ensure you have selected the correct group of participants for the data export.
- API and Data Format Issues:
  - API Documentation: If you are using an API to pull data, refer to the latest version of the API documentation for any changes in endpoints, data formats, or authentication methods.
     APIs for health data platforms can evolve, leading to broken integrations.[12]



- Data Structure Changes: Be aware that the structure of the exported data (e.g., CSV or JSON files) may occasionally be updated. Review the file headers and structure to ensure your analysis scripts are aligned with the current format.
- Platform-Side Issues:
  - Scheduled Maintenance: Check for any announcements from Zimmer Biomet regarding platform maintenance, which could temporarily affect data export functionalities.
  - Contact Technical Support: If the issue persists, contact the dedicated technical support for the mymobility research platform for further assistance.

### **Sensor and Data Accuracy Concerns**

Q: Some of the sensor data, like step count or range of motion, seems inconsistent or inaccurate. How can I address this?

A: Sensor data accuracy in real-world settings can be influenced by various factors. Here's how to approach this:

- Sensor Placement and Fit:
  - Proper Wear: For wrist-worn devices, ensure participants are wearing the device snugly but not too tightly, and in the correct position as per the manufacturer's guidelines. A loose fit can lead to inaccurate readings.[16]
  - Device Calibration: While most consumer-grade wearables do not require manual calibration, ensure the initial setup was completed correctly.
- Understanding Data Limitations:
  - Consumer-Grade vs. Medical-Grade Devices: Be aware of the inherent limitations of consumer-grade wearables in terms of data accuracy compared to medical-grade sensors.[17]
  - Algorithmic Processing: The data you receive is often processed through proprietary algorithms (e.g., to count steps). Access to raw sensor data is typically limited.[12]



- · Data Cleaning and Validation:
  - Outlier Detection: Implement data cleaning protocols in your analysis to identify and handle potential outliers in the sensor data.
  - Cross-Validation: If your study design allows, compare the mymobility data with data from other sources (e.g., in-clinic assessments) to validate its accuracy for your specific use case.

# Data Presentation Quantitative Data Summary

The mymobility platform can provide researchers with a variety of quantitative data points. The table below summarizes the key metrics that can be collected.



Data Category	Metric	Description
Mobility Metrics	Step Count	Total number of steps taken by the participant.
Walking Speed	The participant's average walking speed.[1][8]	
Walking Asymmetry	The difference in gait between the left and right sides.[1][8]	
Flights Climbed	The number of flights of stairs climbed by the participant.[1]	_
Range of Motion (ROM)	For certain joints like the knee and shoulder, the app can measure the range of motion.  [6][7]	
Patient-Reported Outcomes (PROs)	Pain Scores	Participants can regularly report their pain levels.
Survey Responses	Responses to customized or standardized health surveys (e.g., KOOS, JR).[1][8]	
Engagement Metrics	Exercise Adherence	Tracking the completion of assigned physical therapy exercises.
Education Consumption	Monitoring whether participants have viewed educational materials.	
Communication Logs	Records of communication between the patient and the care team through the app.	

# **Experimental Protocols**



# Example Experimental Protocol: Assessing the Impact of a New Analgesic on Post-Operative Mobility Following Total Knee Arthroplasty (TKA)

- 1. Objective: To evaluate the efficacy of a novel analgesic in improving early post-operative mobility and reducing pain in patients undergoing TKA, using remotely collected data from the **ZBH** mymobility platform.
- 2. Study Design: A randomized, double-blind, placebo-controlled trial.
- 3. Participant Population: 100 patients scheduled for primary TKA, meeting specific inclusion and exclusion criteria.
- 4. Methodology:
- Pre-Operative Phase (2 weeks prior to surgery):
- Participants are enrolled in the mymobility platform and provided with a compatible wearable device.
- Baseline data on mobility (step count, walking speed) and PROs (pain scores) are collected.
- Surgical and Post-Operative Phase (Day 0 to Week 6):
- Participants are randomized to receive either the novel analgesic or a placebo.
- Continuous data collection via the mymobility platform commences immediately postsurgery.
- Daily pain scores are self-reported by participants through the app.
- Mobility metrics are passively collected whenever the participant is ambulatory.
- Exercise adherence is monitored through the app's physical therapy module.
- Data Analysis:
- The primary endpoint will be the change in average daily step count from baseline at 6 weeks post-surgery.
- Secondary endpoints will include average daily pain scores, exercise adherence rates, and changes in walking speed.
- Statistical analysis will be performed to compare the outcomes between the treatment and placebo groups.

## **Mandatory Visualization**

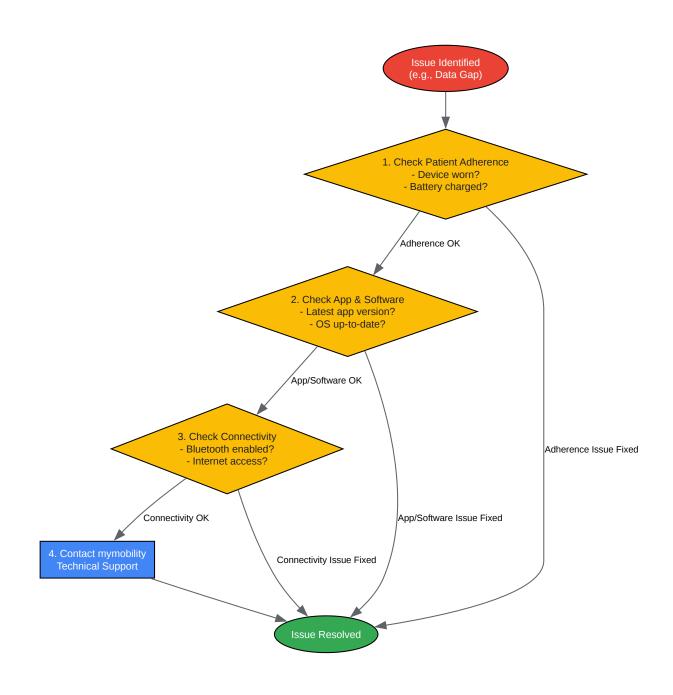




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Data Flow from Patient to Researcher in a mymobility-based Study.





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Logical Workflow for Troubleshooting Data Collection Issues.



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